2-hydroxy-3-(1H-indol-3-yl)butanoic acid

Description

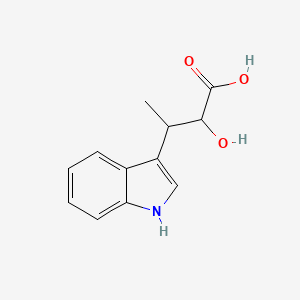

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-3-(1H-indol-3-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-7(11(14)12(15)16)9-6-13-10-5-3-2-4-8(9)10/h2-7,11,13-14H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUFXPJOTSOMKFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CNC2=CC=CC=C21)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualizing Indole Butanoic Acid Derivatives Within Bioactive Molecules

Indole-butanoic acid derivatives represent a class of molecules with a notable presence in the realm of bioactive compounds. The foundational structure, indole-3-butyric acid (IBA), is a well-documented plant hormone belonging to the auxin family. wikipedia.orgebi.ac.uk While traditionally recognized for its role in promoting root formation in horticultural applications, the indole-butyric acid scaffold has also been a subject of investigation in medicinal chemistry. wikipedia.orgpeerj.com

Researchers have explored derivatives of indole-3-butyric acid for a range of therapeutic applications, including as histone deacetylase (HDAC) inhibitors with potential anticancer properties. nih.gov The versatility of the indole (B1671886) ring, coupled with the butanoic acid side chain, allows for a variety of chemical modifications, leading to a diverse array of biological activities. researchgate.net These molecules can interact with various biological targets, underscoring the potential of this chemical framework in drug discovery. researchgate.netmdpi.com

The Significance of Hydroxylated Indole Scaffolds in Nature and Medicine

The introduction of a hydroxyl group to an indole (B1671886) scaffold can profoundly influence its biological activity. Hydroxylation is a common metabolic modification that can alter a molecule's polarity, solubility, and ability to interact with biological targets. In nature, hydroxylated indole derivatives are widespread and exhibit a vast range of pharmacological properties. nih.gov

In medicinal chemistry, the strategic placement of hydroxyl groups on an indole ring or its side chains is a key strategy for optimizing drug candidates. researchgate.net This modification can lead to enhanced binding affinity for receptors and enzymes, as well as improved pharmacokinetic profiles. For instance, the hydroxylated indole, serotonin (B10506) (5-hydroxytryptamine), is a crucial neurotransmitter, highlighting the profound biological role of this structural motif. The presence of a hydroxyl group can facilitate hydrogen bonding, a critical interaction in many biological recognition processes.

Cutting Edge Computational and Theoretical Investigations of 2 Hydroxy 3 1h Indol 3 Yl Butanoic Acid

Molecular Docking Studies for Receptor-Ligand Interactions

Identification of Key Interacting Residues and Proposed Binding Modes

Computational docking studies on analogs of 2-hydroxy-3-(1H-indol-3-yl)butanoic acid have been instrumental in elucidating their binding mechanisms within the active sites of various protein targets. These investigations reveal that the molecule's efficacy is often dictated by a combination of hydrogen bonding and hydrophobic interactions. nih.gov For instance, in studies involving aldose reductase (ALR2), an enzyme implicated in diabetic complications, derivatives of indolebutanoic acid have been shown to fit snugly into the active pocket. nih.govskku.edu

The proposed binding modes typically involve the carboxylate group of the butanoic acid chain forming crucial hydrogen bonds with key residues in the enzyme's active site. The indole (B1671886) ring, with its hydrophobic nature, generally positions itself within a pocket lined with non-polar amino acid residues, contributing significantly to the stability of the ligand-protein complex. These interactions are fundamental for the molecule's inhibitory activity. While specific residues for this compound are target-dependent, analysis of its analogs provides a predictive framework for its binding behavior.

| Target Enzyme | Key Interacting Residues | Type of Interaction | Reference Moiety |

|---|---|---|---|

| Aldose Reductase (ALR2) | Not specified, but involves active site pocket | Hydrogen Bonding | Carboxylate Group |

| Aldose Reductase (ALR2) | Not specified, but involves hydrophobic pocket | Hydrophobic Interactions | Indole Ring |

| DNA | Not specified | Minor Groove Binding | Indole Ring |

Molecular Dynamics Simulations and Monte Carlo Simulations for Conformational Stability and Dynamics

Molecular Dynamics (MD) and Monte Carlo simulations are powerful computational tools employed to explore the conformational landscape, stability, and dynamics of indole-butanoic acid derivatives and their interactions with biological targets. nih.gov Recent studies on hydrazone derivatives of indole-3-butyric acid have utilized MD simulations to assess their binding affinity and conformational stability within enzyme active sites. nih.gov These simulations, often running for nanoseconds, track the atomic movements of the ligand-protein complex over time, providing insights into the system's thermodynamic properties and the persistence of key interactions.

The conformational space of related molecules, such as 1H-indole-3-acetic acid, has been extensively scanned using these methods to identify the lowest energy conformers. researchgate.net This analysis is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific three-dimensional shape that is complementary to its target's binding site. Parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the number of intermolecular hydrogen bonds are monitored throughout the simulation to evaluate the stability of the complex. A stable RMSD value over time suggests that the ligand has found a stable binding pose within the active site.

| Parameter | Significance |

|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the ligand/protein over time, indicating the stability of the complex. |

| Root Mean Square Fluctuation (RMSF) | Indicates the flexibility of individual amino acid residues in the protein upon ligand binding. |

| Radius of Gyration (Rg) | Measures the compactness of the protein structure during the simulation. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds, highlighting key interactions for binding stability. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Indole-Butanoic Acid Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For indole-butanoic acid analogs, 3D-QSAR studies, often employing methods like Comparative Molecular Field Analysis (CoMFA), have been successfully applied to guide the rational design of more potent inhibitors for specific targets. nih.gov

In a study focused on developing novel aldose reductase inhibitors, a 3D-QSAR model was generated for a series of 45 phenethylamine (B48288) derivatives, which led to the design of a new indolebutanoic acid derivative. nih.govskku.edu The model was built using alignments from flexible docking simulations. The resulting CoMSIA (Comparative Molecular Similarity Indices Analysis) model highlighted the importance of hydrophobic and hydrogen bond donor/acceptor fields in determining the inhibitory activity. nih.gov Such models produce contour maps that visually represent regions where modifications to the molecular structure would likely enhance or diminish activity. For example, the model might indicate that adding a bulky, hydrophobic group at a specific position on the indole ring would be favorable for binding. The predictive power of these models is assessed by statistical parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). nih.gov

| Parameter | Value | Description |

|---|---|---|

| q² (Cross-validated r²) | 0.557 | Indicates the predictive ability of the model, determined by systematically leaving out samples during model construction. nih.gov |

| r² (Non-cross-validated r²) | 0.934 | Represents the correlation between the predicted and actual activities for the training set of compounds. nih.gov |

| Optimal Number of Components | Not specified | The number of principal components that yields the highest predictive power without overfitting the data. |

| Field Contributions | Hydrophobic and H-bond donor/acceptor | The molecular fields that have the most significant impact on the biological activity according to the model. nih.gov |

Investigation of Biological Activities and Mechanistic Pathways of 2 Hydroxy 3 1h Indol 3 Yl Butanoic Acid Non Clinical Focus

Enzymatic Inhibition and Modulation Studies:

Histone Deacetylase (HDAC) Inhibition:No research was identified that investigates the potential of 2-hydroxy-3-(1H-indol-3-yl)butanoic acid as a Histone Deacetylase (HDAC) inhibitor. Studies on derivatives of indole-3-butyric acid have shown HDAC inhibitory activity, but these compounds are structurally different from the requested molecule.jst.go.jptandfonline.com

Due to the lack of specific research data for this compound, it is not possible to provide an article that is scientifically accurate and strictly adheres to the provided outline.

Glycosidase Inhibition (e.g., α-glucosidase) and Metabolic Implications

While direct studies on this compound are limited, the broader class of indole (B1671886) derivatives has been identified as a source of potent α-glucosidase inhibitors. α-Glucosidase is a key enzyme in carbohydrate metabolism, responsible for breaking down complex carbohydrates into absorbable glucose. Its inhibition is a therapeutic strategy for managing postprandial hyperglycemia.

Research into various indole-based compounds has demonstrated significant inhibitory activity against α-glucosidase. For instance, a series of synthesized 3,3-di(indolyl)indolin-2-ones showed greater α-glucosidase inhibitory activity than the standard drug acarbose. nih.gov Similarly, novel oleanolic acid indole derivatives have been identified as effective mixed-type α-glucosidase inhibitors. nih.gov These findings suggest that the indole scaffold is a promising feature for the development of α-glucosidase inhibitors. The mechanism often involves the formation of a stable ligand-enzyme complex, as revealed by kinetic assays, circular dichroism, and computational docking studies. nih.gov The metabolic implication of this inhibition is the potential to slow down carbohydrate digestion and reduce the rate of glucose absorption, thereby helping to manage blood sugar levels.

Table 1: α-Glucosidase Inhibitory Activity of Selected Indole Derivatives

| Compound Class | Example Compound | IC₅₀ Value (μM) | Reference |

|---|---|---|---|

| Oleanolic Acid Indole Derivatives | 2a | 4.02 - 5.30 | nih.gov |

| 3,3-di(indolyl)indolin-2-ones | 1i | Exhibited 67% inhibition at 50 µg/ml | nih.gov |

Modulation of Steroid 5α-Reductase and α1-Adrenergic Receptors by Analogs

Analogs of indole-butyric acid have been synthesized and investigated as modulators of key enzymes and receptors involved in other signaling pathways, notably steroid 5α-reductase and α1-adrenergic receptors.

Steroid 5α-Reductase Inhibition: The enzyme steroid 5α-reductase converts testosterone (B1683101) to the more potent androgen, 5α-dihydrotestosterone (DHT), and is a target for conditions like benign prostatic hyperplasia. A novel nonsteroidal inhibitor, FK143, which is a 4-[3-[3-[bis(4-isobutylphenyl)-methylamino]benzoyl]-1H-indol-1-yl]butyric acid, demonstrates the potential of this chemical class. nih.gov FK143 is a potent, noncompetitive inhibitor of human prostatic 5α-reductase, with a very low half-maximal inhibitory concentration (IC₅₀). nih.govnih.gov Its efficacy has been demonstrated both in vitro and in vivo. nih.govnih.gov

Table 2: Inhibitory Activity of FK143 against 5α-Reductase

| Compound | Target Enzyme | Inhibition Type | IC₅₀ Value (nM) | Reference |

|---|

α1-Adrenergic Receptor Modulation: α1-Adrenergic receptors are G protein-coupled receptors that mediate physiological responses to norepinephrine (B1679862) and epinephrine, playing a significant role in smooth muscle contraction. nih.gov They are therapeutic targets for conditions including hypertension and benign prostatic hyperplasia. nih.govamegroups.cn A series of indoline (B122111) and indole derivatives have been developed as highly selective and potent α1A-adrenergic receptor (α1A-AR) antagonists. nih.gov Specific compounds from this research demonstrated high potency and selectivity, comparable or superior to existing drugs like silodosin, in cell-based assays and functional assays with isolated rat tissues. nih.gov

Table 3: Antagonistic Activity of Indole Analogs on α1A-Adrenergic Receptors

| Compound | Target Receptor | IC₅₀ Value (nM) | Selectivity (α1B/α1A) | Selectivity (α1D/α1A) | Reference |

|---|---|---|---|---|---|

| (R)-14r | α1A-AR | 2.7 | 640.1 | 408.2 | nih.gov |

| (R)-23l | α1A-AR | 1.9 | 1506 | 249.6 | nih.gov |

Interactions with Plant Biological Signaling Pathways

Drawing from extensive research on the closely related compound indole-3-butyric acid (IBA), the potential interactions of this compound with plant signaling pathways can be inferred. IBA is a well-established plant hormone belonging to the auxin family. clinisciences.comwikipedia.org

Phytohormone-like Effects and Auxin Pathway Modulation in Plant Systems

IBA is a natural auxin that plays a crucial role in various aspects of plant growth and development. clinisciences.com It is widely used in horticulture and agriculture to stimulate flower and fruit development, ultimately increasing crop yields. clinisciences.comnih.gov As an auxin, IBA is instrumental in micropropagation, a process used to initiate root formation from plant explants in vitro. clinisciences.comwikipedia.org

Role in Root Development and Enhancement of Plant Stress Response

A primary function of IBA is the promotion of adventitious root formation, which are roots that arise from non-root tissue, such as stems or leaves. mdpi.com IBA is often more effective than the principal auxin, indole-3-acetic acid (IAA), at inducing rooting in cuttings of many plant species. oup.comashs.org This superior performance is attributed to its greater stability in solution and within plant tissues. oup.com The application of IBA is a standard commercial practice for propagating numerous plant species from cuttings. oup.com

Beyond root development, IBA plays a significant role in enhancing plant tolerance to abiotic stress. mdpi.comnih.gov Studies have shown that IBA can alleviate the negative effects of low-temperature stress and salinity. mdpi.compeerj.comfrontiersin.orgnih.gov The mechanisms involved include the regulation of various physiological processes such as lignin (B12514952) biosynthesis, peroxidase activity, and nitric oxide production, which collectively bolster the plant's resilience. mdpi.compeerj.com

Biochemical Conversion Pathways to Indole-3-acetic Acid (IAA)

A key aspect of IBA's function is its role as a precursor to indole-3-acetic acid (IAA), the most abundant and physiologically active auxin. nih.govnih.gov Genetic and biochemical evidence confirms that IBA is converted into IAA through a process of β-oxidation, which occurs in specialized plant cell organelles called peroxisomes. nih.govumn.eduumn.edu This conversion pathway suggests that IBA acts as a stable storage form of auxin, which can be metabolized to release active IAA where and when it is needed for developmental processes like cell expansion and root elongation. nih.govnih.govoup.com This metabolic relationship is critical for its effectiveness as a rooting agent. umn.eduoup.com

Microbial Bioconversion and Degradation by Specific Enzymes (e.g., IacA and IacE)

Soil and plant-associated microbes possess metabolic pathways for degrading indole compounds, including plant auxins. The degradation of IAA has been attributed to the activity of proteins encoded by the iac (indole-3-acetic acid catabolism) gene cluster. nih.govasm.org This pathway involves several enzymes, with IacA and IacE playing crucial initial roles. asm.orgresearchgate.net IacA, a flavin-dependent oxygenase, is involved in the initial conversion of IAA. nih.gov

Importantly, the substrate scope of these enzymes is not limited to IAA. Research has demonstrated that IacA and IacE from Caballeronia glathei can convert a wide range of indole derivatives, explicitly including indole-3-propionic acid and indole-3-butyric acid, into their corresponding 3-hydroxy-2-oxindole derivatives. nih.gov This indicates that microbes possessing the iac pathway can actively metabolize and bioconvert IBA and likely other related indole-alkanoic acids found in the plant environment. nih.govbiorxiv.org

Table of Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| Indole-3-butyric acid | IBA |

| Indole-3-acetic acid | IAA |

| 4-[3-[3-[bis(4-isobutylphenyl)-methylamino]benzoyl]-1H-indol-1-yl]butyric acid | FK143 |

| Acarbose | - |

| Silodosin | - |

| Indole-3-propionic acid | - |

| 3,3-di(indolyl)indolin-2-ones | - |

| Oleanolic acid | - |

| 5α-dihydrotestosterone | DHT |

| Testosterone | - |

| Norepinephrine | - |

| Epinephrine | - |

| 2-oxoindole-3-acetic acid | Ox-IAA |

| 3-hydroxy-2-oxindole-3-acetic acid | DOAA |

Structure Activity Relationship Sar Studies and Rational Derivative Design for 2 Hydroxy 3 1h Indol 3 Yl Butanoic Acid

Principles for Modulating Bioactivity within the Indole-Butanoic Acid Scaffold

The indole-butanoic acid scaffold offers several key positions for chemical modification to modulate bioactivity. The core principles revolve around altering the electronic, steric, and hydrophobic properties of the molecule to enhance its interaction with specific biological targets.

Indole (B1671886) Ring System : The indole ring itself is an aromatic system with high π-electron delocalization, making it prone to electrophilic substitution. rjpn.org The NH group of the indole can act as a hydrogen bond donor, a critical interaction for binding to many protein targets. nih.gov Alkylation or substitution at this nitrogen position can significantly alter binding affinity and selectivity. Substitutions at positions 4, 5, 6, and 7 of the benzene (B151609) portion of the ring can modulate lipophilicity, electronic properties, and steric hindrance, thereby influencing how the molecule fits into a receptor's binding pocket. researchgate.net

Pharmacophore Modification : The carboxylic acid can be converted into esters, amides, or hydroxamic acids to alter activity. For instance, converting the carboxyl group of indole-3-butyric acid (IBA) to a hydroxamic acid was shown to produce a potent antitumor agent. nih.gov This strategy changes the group's acidity, polarity, and interaction potential.

Impact of Substitutions on the Indole Ring and Butanoic Acid Side Chain on Biological Activity

Systematic substitutions on both the indole core and the butanoic acid side chain have profound effects on the biological profile of these compounds. Research on related indole derivatives provides a framework for understanding these impacts.

Indole Ring Substitutions:

Modifications to the indole ring can drastically alter a compound's potency and selectivity. Studies on various indole-based compounds have shown that:

Position of Substitution : The location of a substituent is critical. For instance, in a series of CysLT1 selective antagonists, substitution at position 7 of the indole ring was found to be the most favorable, while substitution at position 4 was the least favorable. researchgate.net

Nature of Substituent : The type of atom or group substituted influences activity. Fluorine-substituted derivatives have been shown to be more potent than their chlorine-substituted counterparts in certain contexts. researchgate.net Electron-withdrawing groups like nitro (NO2) or halogens and electron-donating groups like methoxy (B1213986) (OCH3) can have interdependent effects on potency, where the optimal substituent on the indole ring may depend on the nature of other parts of the molecule. nih.gov In one study, 5-iodo substitution on an indolylquinazolinone derivative resulted in a low minimum inhibitory concentration (MIC) of 0.98 μg/mL against MRSA. nih.gov

Butanoic Acid Side Chain Modifications:

The butanoic acid side chain is equally important for tuning biological activity. Key modifications include:

Chain Length and Flexibility : The length of the carboxylic acid side chain can impact how the molecule interacts with different cell membranes and targets. researchgate.net The four-carbon butanoic acid chain provides a specific spatial arrangement of the terminal carboxyl group relative to the indole scaffold.

Functional Group Modification : The terminal carboxylic acid is a primary point of interaction. Its conversion into esters or amides can modify the compound's binding properties and intrinsic activity. nih.gov For instance, in the development of histone deacetylase (HDAC) inhibitors, the carboxyl group of indole-3-butyric acid was used as a linker to attach a zinc-binding group (like a hydroxamic acid), which is essential for inhibitory activity. nih.govresearchgate.net

| Compound Class | Modification Site | Substituent | Observed Impact on Bioactivity | Reference |

|---|---|---|---|---|

| Indole-2-carboxylic Acid Derivatives | Indole Ring (Position 7) | Methoxy (OCH3) | Favorable for CysLT1 antagonist activity | researchgate.net |

| Indole-2-carboxylic Acid Derivatives | Indole Ring (Position 4) | Fluorine (F) | Least favorable for CysLT1 antagonist activity | researchgate.net |

| Indolylquinazolinones | Indole Ring (Position 5) | Iodine (I) | Potent activity against MRSA (MIC = 0.98 µg/mL) | nih.gov |

| Indole-3-butyric Acid Derivatives | Butyric Acid Chain | Conversion to Hydroxamic Acid | Potent HDAC inhibitory and antiproliferative activities | nih.gov |

| Endomorphin 2 Analogs | Side Chain C-terminus | Conversion to Alcohol (E2-ol) | Increased binding affinity to the μ-opioid receptor | nih.gov |

Stereochemical Influence on Biological Efficacy and Selectivity

Chirality plays a pivotal role in the biological activity of many therapeutic agents, as biological systems like enzymes and receptors are themselves chiral. nih.gov For 2-hydroxy-3-(1H-indol-3-yl)butanoic acid, there are two chiral centers (at carbon-2 and carbon-3), meaning four possible stereoisomers exist: (2R,3R), (2S,3S), (2R,3S), and (2S,3R).

The specific three-dimensional arrangement of the hydroxyl and indole groups is critical for determining how the molecule interacts with its biological target. It is a well-established principle that different stereoisomers of a drug can exhibit significantly different biological activities, with one isomer often being much more potent than the others. nih.gov This stereoselectivity arises because the precise spatial orientation of functional groups is required for optimal binding to a target protein's active site.

In a study on the nature-inspired compound 3-Br-acivicin and its derivatives, it was found that only the isomers with a specific stereochemistry, (5S, αS), displayed significant antiplasmodial activity. nih.gov This suggests that a stereoselective uptake mechanism, potentially an L-amino acid transport system, was responsible for the enhanced biological activity of that particular isomer. This highlights that stereochemistry can affect not only target binding but also the pharmacokinetics of a compound, including its absorption and transport into cells. nih.gov Therefore, the synthesis and biological evaluation of each individual stereoisomer of this compound would be essential to identify the most active and selective configuration.

Development of Prodrugs and Bioconjugates for Enhanced Biological Performance

Prodrug and bioconjugate strategies are employed to overcome limitations of a parent drug, such as poor solubility, limited permeability, or rapid metabolism.

Prodrugs : A prodrug is an inactive or less active molecule that is metabolically converted into the active parent drug within the body. For carboxylic acids like this compound, a common prodrug approach is esterification. Creating ester derivatives, such as butyroyloxymethyl esters, can increase aqueous solubility and modify the release profile of the active compound. nih.gov For example, prodrugs of butyric acid were developed to enhance its solubility and potential for treating neoplastic diseases. nih.gov The choice of the ester promoiety is critical, as it influences the rate of hydrolysis and the nature of the byproducts released.

Biosynthetic Routes and Metabolic Fates of 2 Hydroxy 3 1h Indol 3 Yl Butanoic Acid

Proposed Biosynthetic Pathways from Amino Acid Precursors (e.g., Tryptophan pathway)

While direct experimental evidence for the biosynthesis of 2-hydroxy-3-(1H-indol-3-yl)butanoic acid is limited, a likely pathway originates from the essential amino acid L-tryptophan. The biosynthesis of IAA, a major plant auxin, from tryptophan provides a well-established model for the formation of indole (B1671886) derivatives. nih.govfrontiersin.orgnih.gov Several pathways for IAA biosynthesis from tryptophan have been identified in plants and bacteria, with the indole-3-pyruvic acid (IPA) pathway being a prominent route. nih.govfrontiersin.org

A proposed biosynthetic route for this compound, drawing parallels to the IPA pathway, could involve the following key steps:

Transamination of L-Tryptophan: The initial step likely involves the removal of the amino group from L-tryptophan, catalyzed by a tryptophan aminotransferase, to yield indole-3-pyruvic acid (IPA). frontiersin.org

Chain Elongation of Indole-3-pyruvic acid: The three-carbon side chain of IPA could be extended by one carbon. This type of chain elongation is a known biochemical process, often involving the condensation with acetyl-CoA.

Reduction and Hydroxylation: The resulting intermediate, a keto-acid, would then undergo reduction of the keto group and hydroxylation to form this compound. The specific enzymes and the precise order of these reactions would require experimental validation.

An alternative hypothesis involves the modification of other existing indole compounds. For instance, indole-3-butyric acid (IBA), another naturally occurring auxin, could potentially be a precursor. wikipedia.org However, the conversion of IBA to the target compound would necessitate a hydroxylation reaction, for which specific enzymatic evidence is currently lacking.

Table 1: Proposed Key Steps in the Biosynthesis of this compound from L-Tryptophan

| Step | Proposed Reaction | Precursor | Product |

| 1 | Transamination | L-Tryptophan | Indole-3-pyruvic acid (IPA) |

| 2 | Chain Elongation | Indole-3-pyruvic acid | 3-(1H-indol-3-yl)-2-oxobutanoic acid |

| 3 | Reduction & Hydroxylation | 3-(1H-indol-3-yl)-2-oxobutanoic acid | This compound |

Enzymatic Transformations and Degradation Pathways in Biological Systems (e.g., formation of 2-oxindole-3-butyric acid homologs)

The degradation of indole derivatives is a crucial process in biological systems to maintain homeostasis. While the specific enzymatic degradation of this compound has not been fully elucidated, studies on the bacterial degradation of IAA and other indole compounds provide significant insights into potential pathways.

A key pathway for the aerobic degradation of IAA in bacteria is the iac (indole-3-acetic acid catabolism) pathway. nih.gov This pathway involves the oxidation of the indole ring. Research on the bacterium Caballeronia glathei has demonstrated that its enzymes, IacA and IacE, can act on a range of indole derivatives, including indole-3-propionic acid and indole-3-butyric acid, converting them into their corresponding 2-oxoindole and subsequently 3-hydroxy-2-oxindole homologs. nih.gov

Based on this evidence, a plausible degradation pathway for this compound would involve the following enzymatic transformations:

Oxidation to a 2-oxoindole derivative: The initial step would likely be the oxidation of the C2 position of the indole ring, catalyzed by a monooxygenase similar to IacA. This would result in the formation of a 2-oxoindole-3-butyric acid homolog. nih.gov

Hydroxylation to a 3-hydroxy-2-oxindole derivative: The resulting 2-oxoindole derivative could then be further hydroxylated at the C3 position by an enzyme analogous to IacE, yielding a 3-hydroxy-2-oxindole-3-butyric acid homolog. nih.gov

This pathway effectively opens the indole ring, leading to further degradation and eventual entry into central metabolism. The formation of these oxindole derivatives represents a common strategy for the catabolism of indole compounds in microorganisms.

Table 2: Proposed Enzymatic Degradation of this compound

| Step | Proposed Reaction | Substrate | Product |

| 1 | Oxidation | This compound | 2-hydroxy-3-(2-oxo-2,3-dihydro-1H-indol-3-yl)butanoic acid |

| 2 | Hydroxylation | 2-hydroxy-3-(2-oxo-2,3-dihydro-1H-indol-3-yl)butanoic acid | 2-hydroxy-3-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)butanoic acid |

Role as Intermediates or Terminal Metabolites in Relevant Organisms

The precise biological role of this compound as an intermediate or terminal metabolite is not well-defined in the scientific literature. Its structural similarity to known plant auxins like IAA and IBA suggests a potential role in plant growth and development. However, without direct evidence of its biological activity, this remains speculative.

In microorganisms, given the proposed degradation pathway, this compound could serve as a substrate for catabolism, providing a source of carbon and energy. The formation of oxindole derivatives as part of its degradation pathway suggests that it would be an intermediate in a larger metabolic network aimed at breaking down complex organic molecules.

It is also possible that this compound is a terminal metabolite in certain organisms, representing an end-product of a specific metabolic pathway that is then excreted. The accumulation or excretion of such a compound could have ecological implications, potentially influencing the surrounding microbial community or plant life. Further research is necessary to determine the specific organisms that produce and metabolize this compound and to elucidate its functional significance in those biological systems.

Emerging Research Directions and Interdisciplinary Perspectives on 2 Hydroxy 3 1h Indol 3 Yl Butanoic Acid

Integration with Systems Biology and Metabolomics Approaches for Broader Biological Context

Untargeted metabolomics, the comprehensive study of small molecules within a biological system, is a powerful tool for discovering novel compounds and elucidating their functions. The integration of metabolomics data with genomics and proteomics within a systems biology framework can reveal the broader context of a metabolite's role.

Advanced analytical platforms, particularly liquid chromatography-mass spectrometry (LC-MS), have enabled the identification of numerous indole (B1671886) derivatives in complex biological samples. For instance, UPLC-MS-based metabolomics has been successfully used to identify potential biomarkers like indole-3-lactic acid in animal models. nih.gov Similar methodologies are routinely employed to profile IAA and its various amino acid conjugates in plant tissues, revealing intricate regulatory networks that control plant development. mdpi.com

For 2-hydroxy-3-(1H-indol-3-yl)butanoic acid, these approaches are paramount. A systems biology approach would not only confirm its natural occurrence but also map its connections to specific metabolic pathways. By correlating its abundance with genetic perturbations or environmental stimuli, researchers could hypothesize its function, be it in stress response, signaling, or as an intermediate in a larger biosynthetic pathway. nih.gov Microbial communities, both in soil and as endophytes, are known producers of diverse indole compounds that influence eukaryotic hosts. nih.gov Applying metabolomics to these systems could reveal that this compound is a key molecule in inter-kingdom communication, a possibility that remains unexplored.

Applications in Agrochemical Research and Sustainable Plant Biotechnology

The structural similarity of this compound to Indole-3-butyric acid (IBA) provides a strong rationale for its investigation in agrochemical research. IBA is a widely used synthetic auxin that promotes root formation in plant cuttings, increases crop yields, and enhances plant tolerance to abiotic stresses like salinity. epa.govpeerj.comepa.gov Indole compounds are valued for their ability to regulate plant growth and activate plant immune systems against various stressors. frontiersin.orgnih.gov

Research into this compound could focus on several key areas:

Enhanced Efficacy: The hydroxyl group may alter receptor binding affinity or transport characteristics, potentially leading to a more potent or targeted plant growth regulator.

Improved Stability: Phytohormones can be susceptible to degradation by light and heat. The hydroxylated form might exhibit greater stability, offering a longer-lasting effect in field applications.

Novel Activities: The compound might possess unique bioactivities beyond root promotion, such as specific induction of defense pathways against pathogens or pests. meddocsonline.org

Furthermore, the field of sustainable plant biotechnology is moving towards greener and more efficient solutions. A notable strategy involves the transformation of existing agrochemicals into ionic liquids to improve their stability and efficacy, as has been explored for IBA. researchgate.net Investigating this compound and its potential derivatives aligns with this trend, aiming to develop next-generation biostimulants that are both effective and environmentally considerate.

A study on Salvia fruticosa demonstrated that the application of IBA helped mitigate the negative effects of salinity stress on various growth parameters. The table below summarizes some of these findings, suggesting a template for how the agrochemical effects of this compound could be evaluated.

| Parameter | Salinity Level (18 dS/m) - No IBA | Salinity Level (18 dS/m) - With IBA (2 g/L) |

| Plant Height (cm) | 27.75 | ~35 (mitigated reduction) |

| Flower Spike Length (cm) | 13.06 | ~18 (mitigated reduction) |

| Root Length (cm) | Reduced | Mitigated reduction |

| Data adapted from a study on Salvia fruticosa and IBA, illustrating the potential metrics for evaluating new growth regulators. peerj.com |

Development of Novel Pharmacological Tools and Probes Based on the Indole-Butanoic Acid Structure

The indole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous natural and synthetic compounds with significant pharmacological activities. mdpi.com Derivatives of indole-3-butyric acid have been successfully developed as potent inhibitors of therapeutic targets, including histone deacetylases (HDACs) and aldose reductase, showcasing the versatility of this chemical backbone in drug design. nih.govnih.gov

The unique structure of this compound makes it an attractive starting point for developing novel pharmacological tools. The indole ring and carboxylic acid group provide key interaction points, while the hydroxyl group offers a site for chemical modification to enhance specificity or introduce new functionalities.

One of the most promising applications is in the creation of fluorescent probes for bio-imaging and sensing. The indole core itself is fluorescent, and this property can be harnessed. mdpi.com Scientists have synthesized indole-based probes by linking the indole moiety to highly fluorescent molecules like Bodipy or by using click chemistry to attach fluorophores. researchgate.netacs.org These probes can be designed to "turn on" or shift their fluorescence in response to specific analytes or enzymatic activities, allowing for real-time visualization of biological processes. google.com For example, an indole-based probe was developed to detect benzenethiols, where the release of the fluorophore from a quencher resulted in a dramatic increase in fluorescence. acs.org The this compound structure could be similarly modified to create probes targeted to specific enzymes or cellular compartments.

Advanced Analytical Methodologies for Detection and Quantification in Complex Biological Matrices

The accurate detection and quantification of low-abundance metabolites like this compound in complex biological matrices (e.g., plant tissues, microbial cultures) is a significant analytical challenge. However, robust methods developed for other auxins and indole derivatives provide a clear roadmap.

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) are the gold standards for this type of analysis. nih.gov These techniques offer high sensitivity and specificity, allowing for the confident identification and quantification of target analytes even in the presence of thousands of other compounds. nih.govresearchgate.net Method development involves optimizing several parameters, including sample extraction, chromatographic separation, and mass spectrometric detection. mdpi.com

Based on established protocols for related compounds, a reliable method for this compound would likely involve:

Extraction: A solid-phase or liquid-liquid extraction from the biological matrix to isolate a fraction enriched with organic acids.

Chromatography: Reversed-phase chromatography to separate the compound from other metabolites based on polarity.

Detection: Tandem mass spectrometry, likely using electrospray ionization (ESI) in negative mode to detect the deprotonated molecule [M-H]⁻, followed by collision-induced dissociation to generate characteristic fragment ions for unambiguous identification. mdpi.com

The table below outlines typical parameters used in UPLC-MS/MS methods for analyzing indole-carboxylic acids in plant extracts, which would serve as a starting point for method development for this compound.

| Parameter | Typical Conditions | Reference |

| Chromatography Column | Reversed-Phase C18 | mdpi.com |

| Mobile Phase A | Water with 0.1% Formic Acid | mdpi.com |

| Mobile Phase B | Methanol or Acetonitrile with 0.1% Formic Acid | mdpi.com |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | mdpi.com |

| MS Detection | Multiple Reaction Monitoring (MRM) | nih.gov |

Future Prospects in Synthetic Biology and Metabolic Engineering for Indole Derivative Production

While some valuable natural products can be extracted from their native plant sources, this process is often inefficient and unsustainable. researchcommons.org Synthetic biology and metabolic engineering offer a transformative alternative by reprogramming microorganisms like Escherichia coli and Saccharomyces cerevisiae to serve as "cell factories" for the production of complex molecules. nih.govoup.comewadirect.com

The production of this compound via microbial fermentation is a compelling future prospect. This would involve designing and implementing a novel biosynthetic pathway in a suitable microbial host. The pathway would likely start from a central metabolite, such as chorismate, which is the precursor to tryptophan and the indole ring. Key steps would include:

Pathway Elucidation: Identifying the necessary enzymes to synthesize the target molecule. This may involve enzymes from the tryptophan biosynthesis pathway combined with a specific hydroxylase capable of acting on an indole-butyrate precursor.

Host Engineering: Introducing the genes encoding these enzymes into a production host like E. coli. Further engineering would be required to optimize the flow of carbon towards the product by upregulating precursor supply and knocking out competing metabolic pathways. researchgate.netmdpi.com

Process Optimization: Fine-tuning fermentation conditions to maximize the titer, rate, and yield of the final product.

Numerous studies have demonstrated the successful engineering of E. coli to produce hydroxylated aromatic compounds or other complex natural products, proving the feasibility of this approach. nih.govijournals.cnfrontiersin.org

| Engineered Host | Target Product Class | Key Engineering Strategy |

| Escherichia coli | Hydroxytyrosol | Introduction of a hydroxylase (HpaBC) gene; deletion of byproduct pathways. nih.govijournals.cn |

| Escherichia coli | Naringenin 7-Sulfate | Expression of a plant sulfotransferase; CRISPRi-mediated repression of a competing pathway. frontiersin.org |

| Saccharomyces cerevisiae | Benzylisoquinoline Alkaloids | Reconstruction of complex multi-gene plant pathways; spatial engineering of enzymes. engconfintl.org |

By leveraging these advanced synthetic biology tools, sustainable and scalable production of this compound could be achieved, providing a reliable supply for its potential applications in agriculture and pharmacology.

Q & A

Q. Basic

- NMR : -NMR (DMSO-d6, 400 MHz) identifies indole NH (~10.5 ppm) and hydroxyl protons (broad ~5.5 ppm). -NMR confirms carboxylic acid (~175 ppm) and indole carbons (~110–140 ppm) .

- HRMS : Exact mass (calc. for CHNO: 219.0895) distinguishes from isomers like Indolmycenic acid (219.1259) .

- X-ray : SHELXS/SHELXL refines crystal structures; anisotropic displacement parameters validate stereochemistry .

How can hydrolysis inefficiencies in derivative synthesis be mitigated?

Advanced

Low yields during hydrolysis (e.g., tert-butyl ester deprotection) are often due to steric hindrance. Use Lewis acids (e.g., AlCl) in anhydrous conditions to enhance reactivity. Alternatively, switch to ethyl esters for faster cleavage under mild HCl/MeOH (rt, 12 h) . For acid-sensitive intermediates, enzymatic hydrolysis (lipases in pH 7 buffer) minimizes degradation .

What strategies optimize the synthesis of piperazine derivatives from this compound?

Advanced

Alkylation of piperazine with 4-(1H-indol-3-yl)butanoic acid derivatives requires tosylation of the alcohol intermediate (e.g., TsCl/pyridine, 0°C) to enhance leaving-group ability. Use DIPEA in acetonitrile for nucleophilic substitution (60°C, 24 h), achieving ~70% yield. Avoid palladium catalysis for aryl halides due to indole ring sensitivity; instead, employ Ullman coupling with CuI/1,10-phenanthroline .

How does the compound interact with metal ions in coordination chemistry studies?

Advanced

The carboxylic acid and hydroxyl groups act as bidentate ligands for Ce(III) or Fe(III). Prepare complexes by refluxing equimolar ratios in ethanol (pH 5–6, adjusted with NaOH). Characterize via FTIR (shift in ν from 1720 to 1600 cm) and cyclic voltammetry (redox peaks at −0.3 to +0.5 V vs. Ag/AgCl) .

What bioactivity screening approaches are relevant for this compound?

Q. Basic

- Antimicrobial assays : Broth microdilution (MIC against S. aureus: 32–64 µg/mL) .

- Anticancer : MTT assay (IC in HepG2: ~50 µM) with ROS generation measured via DCFH-DA .

- Enzyme inhibition : Fluorescence-based screening for kinase or protease activity (e.g., Eph receptor antagonism at 10 µM ).

How can computational modeling predict its pharmacokinetic properties?

Advanced

Use SwissADME or QikProp to estimate LogP (~1.8), solubility (−2.5 LogS), and BBB permeability (low). Molecular dynamics (GROMACS) simulate membrane penetration, while AutoDock Vina predicts binding to targets like Eph receptors (docking score ≤−8 kcal/mol) . Validate with in vitro Caco-2 permeability assays .

What crystallographic software settings are critical for refining its structure?

Advanced

In SHELXL:

- Set

TEMPto 296 K for thermal motion correction. - Use

AFIX 43for hydroxyl groups andHKLF 4for twin refinement in cases of pseudo-merohedral twinning . - Anisotropic displacement parameters (U) for non-H atoms improve R-factors (<0.06) .

How to differentiate stereoisomers during chiral synthesis?

Advanced

Chiral HPLC (Chiralpak IA column, hexane:IPA 90:10) resolves enantiomers (R: 8.2 min for R, 9.5 min for S). Circular dichroism (210–250 nm) confirms absolute configuration. For diastereomers, -NMR NOESY shows spatial proximity of hydroxyl and indole protons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.